molecular formula C8H12BNO4 B2367130 (3-(Dimethoxymethyl)pyridin-4-yl)boronic acid CAS No. 2377605-93-9

(3-(Dimethoxymethyl)pyridin-4-yl)boronic acid

Cat. No.: B2367130
CAS No.: 2377605-93-9
M. Wt: 197
InChI Key: YBZQUICFXPLAAB-UHFFFAOYSA-N
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Description

“(3-(Dimethoxymethyl)pyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 2377605-93-9. It has a molecular weight of 197 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms.


Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the available resources, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .

Scientific Research Applications

1. Synthesis and Cross-Coupling Reactions

(Dimethoxy- and Dihalopyridyl)boronic acids, including derivatives such as (3-(Dimethoxymethyl)pyridin-4-yl)boronic acid, have been synthesized and used in Suzuki Cross-Coupling reactions. These reactions yield highly functionalized heteroarylpyridine derivatives, offering potential in various chemical syntheses (Smith et al., 2008).

2. Visualized Sugar Sensing System

In a study on visualized sensing systems for saccharides, boronic acid-amine interactions, involving compounds like this compound, were utilized. This methodology allows for colorimetric sensing of saccharides, enhancing sensitivity and enabling visual detection (Koumoto et al., 1998).

3. Copper-Mediated Cross-Coupling

Aryl boronic acids, including this compound, have been employed in copper-mediated cross-coupling with alkyl thiols. This method is significant for synthesizing aryl alkyl sulfides, which are valuable in various chemical applications (Herradura et al., 2000).

Safety and Hazards

The compound may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Mechanism of Action

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.

Pharmacokinetics

Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The primary result of the action of 3-(Dimethoxymethyl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.

Action Environment

The efficacy and stability of 3-(Dimethoxymethyl)pyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .

Properties

IUPAC Name

[3-(dimethoxymethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQUICFXPLAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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